

In-Depth Technical Guide to 1,1-Difluoropropane (CAS 430-61-5)

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Compound of Interest

Compound Name: 1,1-Difluoropropane

Cat. No.: B3041945

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,1-difluoropropane** (CAS 430-61-5), a fluorinated alkane of interest in various chemical and pharmaceutical applications. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and discusses its applications, particularly as a building block in medicinal chemistry. Safety and handling information are also thoroughly addressed. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and practical application.

Chemical and Physical Properties

1,1-Difluoropropane is a colorless, volatile, and flammable gas at room temperature and atmospheric pressure. The introduction of two fluorine atoms on the terminal carbon of the propane chain significantly influences its physical and chemical properties compared to its non-fluorinated counterpart.

Table 1: Physical and Chemical Properties of **1,1-Difluoropropane**

Property	Value	Reference(s)
CAS Number	430-61-5	[1]
Molecular Formula	C ₃ H ₆ F ₂	[1]
Molecular Weight	80.08 g/mol	[1]
Boiling Point	8-10.9 °C	[1]
Melting Point	-104.8 °C (estimate)	[1]
Density	0.896 g/cm ³	[1]
Refractive Index	1.2900	[1]
Vapor Pressure	1250 mmHg at 25°C	[1]
LogP	1.66150	[1]
IUPAC Name	1,1-difluoropropane	[2]

Synthesis of 1,1-Difluoropropane

The most common and effective method for the synthesis of **1,1-difluoropropane** is through a halogen exchange reaction, specifically the Swarts reaction, from its chlorinated precursor, 1,1-dichloropropane.[\[1\]](#)

Halogen Exchange (Swarts Reaction)

This reaction involves the replacement of chlorine atoms with fluorine atoms using a fluorinating agent, typically antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) to enhance the reaction rate.[\[1\]](#)

Reaction Scheme:



Detailed Experimental Protocol for Synthesis

Objective: To synthesize **1,1-difluoropropane** from 1,1-dichloropropane via the Swarts reaction.

Materials:

- 1,1-Dichloropropane ($\text{CH}_3\text{CH}_2\text{CHCl}_2$)
- Antimony trifluoride (SbF_3)
- Antimony pentachloride (SbCl_5) (catalyst)
- Anhydrous reaction vessel (e.g., three-necked round-bottom flask)
- Reflux condenser
- Distillation head
- Heating mantle with a magnetic stirrer
- Gas-tight collection system (e.g., cold trap cooled with dry ice/acetone)
- Dilute hydrochloric acid (HCl)
- Anhydrous calcium chloride (CaCl_2)

Procedure:

- Reaction Setup: In a well-ventilated fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a distillation head connected to a cold trap cooled with dry ice/acetone. Ensure all glassware is thoroughly dried to prevent side reactions.
- Charging the Reactor: Charge the reaction flask with antimony trifluoride (SbF_3) and a catalytic amount of antimony pentachloride (SbCl_5).
- Addition of Reactant: Slowly add 1,1-dichloropropane to the reaction flask from the dropping funnel with continuous stirring.
- Reaction: Gently heat the reaction mixture to initiate the exothermic reaction. Carefully control the temperature to maintain a steady reflux. The progress of the reaction can be monitored by observing the distillation of the low-boiling **1,1-difluoropropane** product.

- Product Collection: The gaseous **1,1-difluoropropane** product will pass through the condenser and be collected in the cold trap.
- Purification:
 - Wash the collected crude product by bubbling it through dilute HCl to remove any remaining antimony compounds, followed by bubbling through water.
 - Dry the gaseous product by passing it through a drying tube filled with anhydrous calcium chloride.
 - Further purification can be achieved by fractional distillation to obtain pure **1,1-difluoropropane**.

Logical Workflow for Synthesis and Purification:



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Caption: General workflow for the synthesis and purification of **1,1-difluoropropane**.

Analytical Characterization

Accurate characterization of **1,1-difluoropropane** is crucial for quality control and for confirming its structure. The primary methods for analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like **1,1-difluoropropane**.

Experimental Protocol for GC-MS Analysis:

- Sample Preparation: Due to its volatility, **1,1-difluoropropane** can be introduced directly into the GC inlet using a gas-tight syringe or by headspace analysis.
- GC Conditions:
 - Column: A nonpolar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separation.
 - Injector Temperature: Typically set around 150-200 °C.
 - Oven Temperature Program: An initial temperature of 40 °C held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of around 150 °C.
 - Carrier Gas: Helium or hydrogen at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 30-100.

Expected Mass Spectrum Fragmentation: The mass spectrum of **1,1-difluoropropane** is characterized by the molecular ion peak (M^+) at m/z 80. Key fragments arise from the loss of fluorine and ethyl groups.

Table 2: Predicted Mass Spectrometry Fragmentation for **1,1-Difluoropropane**

m/z	Proposed Fragment
80	$[\text{CH}_3\text{CH}_2\text{CHF}_2]^+$ (Molecular Ion)
61	$[\text{CH}_3\text{CH}_2\text{CHF}]^+$ (Loss of F)
51	$[\text{CH}_2\text{CHF}_2]^+$ (Loss of CH_3)
47	$[\text{CH}_2\text{F}_2]^+$ (Loss of C_2H_4)
33	$[\text{CH}_2\text{F}]^+$

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **1,1-difluoropropane**, including the connectivity of atoms and their chemical environment.

Table 3: NMR Spectral Data for **1,1-Difluoropropane**

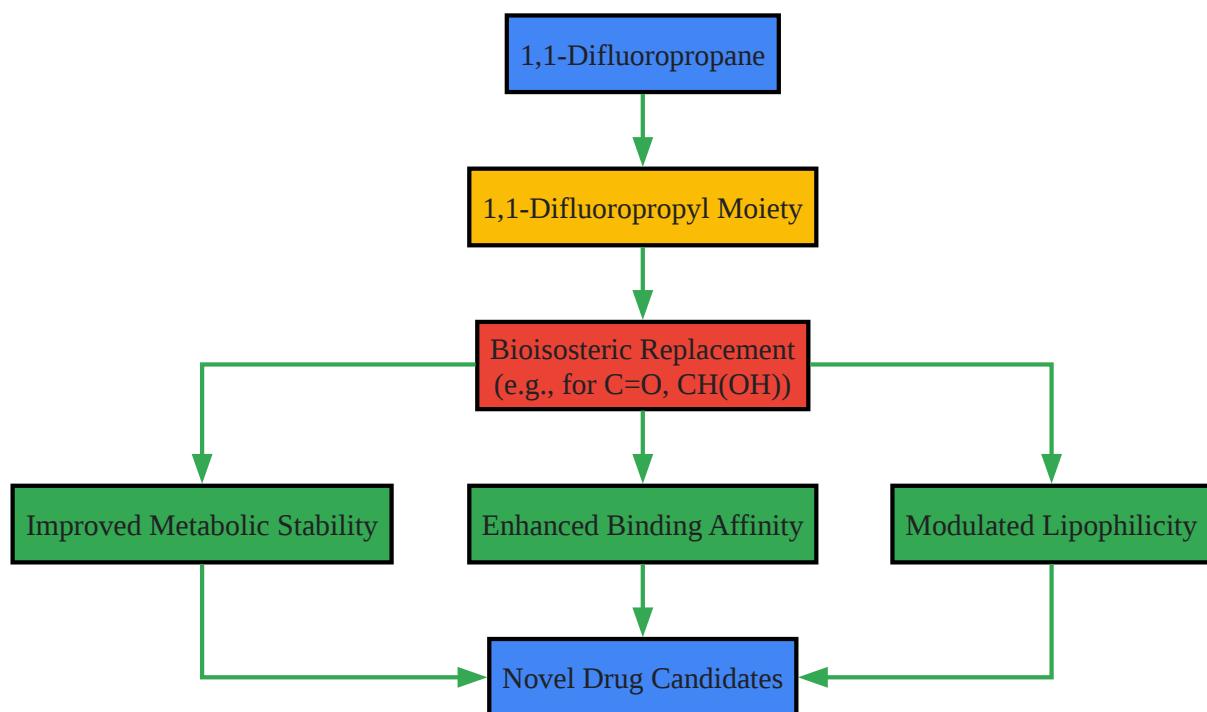
Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR	~5.8	Triplet of Quartets (tq)	$\text{JHF} = 56.5, \text{JHH} = 4.5$	$-\text{CHF}_2$
~1.8	Doublet of Quartets (dq)	$\text{JHH} = 7.5, \text{JHF} = 18.5$	$-\text{CH}_2-$	
~1.0	Triplet (t)	$\text{JHH} = 7.5$	$-\text{CH}_3$	
^{13}C NMR	~118	Triplet (t)	$\text{JCF} = 238$	$-\text{CHF}_2$
~25	Triplet (t)	$\text{JCF} = 22$	$-\text{CH}_2-$	
~9	Singlet (s)	-	$-\text{CH}_3$	
^{19}F NMR	~ -118	Triplet of Triplets (tt)	$\text{JFH} = 56.5, \text{JFF} = 18.5$	$-\text{CHF}_2$

Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard used.

Applications in Research and Drug Development

The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. [3] While direct applications of **1,1-difluoropropane** in pharmaceuticals are not extensively documented, its structural motif, the 1,1-difluoropropyl group, is of significant interest as a building block in the synthesis of novel drug candidates.[4] The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving the pharmacokinetic profile of a lead compound.

Logical Relationship of Fluorine in Drug Discovery:



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Caption: Role of **1,1-difluoropropane** as a source of a key moiety in drug design.

Safety and Handling

1,1-Difluoropropane is a flammable gas and requires careful handling to avoid fire and explosion hazards. It is also an asphyxiant at high concentrations.

Table 4: Safety Information for **1,1-Difluoropropane**

Hazard	Description	Precautionary Measures
Flammability	Extremely flammable gas. May form explosive mixtures with air.	Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.
Health Hazards	May cause drowsiness or dizziness. In high concentrations, can act as a simple asphyxiant by displacing oxygen.	Use only outdoors or in a well-ventilated area. Avoid breathing gas.
Pressure Hazard	Contains gas under pressure; may explode if heated.	Protect from sunlight. Store in a well-ventilated place. Do not expose to temperatures exceeding 52 °C/125 °F.
First Aid	Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse with plenty of water.	Seek medical attention if symptoms persist.

Experimental Workflow for Safe Handling:



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Caption: Workflow for the safe handling, storage, and response to spills of **1,1-difluoropropane**.

Conclusion

1,1-Difluoropropane is a valuable fluorinated compound with well-defined physical and chemical properties. Its synthesis is readily achievable through the Swarts reaction, and it can be effectively characterized using standard analytical techniques such as GC-MS and NMR spectroscopy. While its direct application in marketed drugs is not prominent, its potential as a source of the 1,1-difluoropropyl moiety for the synthesis of novel therapeutic agents is of considerable interest to the drug development community. Strict adherence to safety protocols is essential when handling this flammable and volatile compound. This guide provides the necessary technical information for researchers and scientists to safely handle, synthesize, and utilize **1,1-difluoropropane** in their work.

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